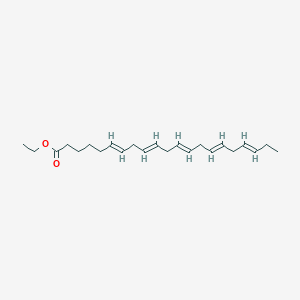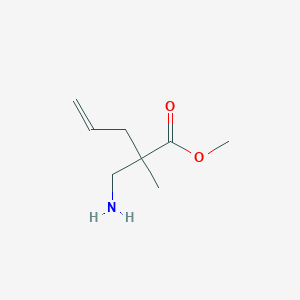
Methyl 2-(benzoylamino)-1-(3-phenylpropyl)-1H-benzimidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BIBS 39 is a novel nonpeptide angiotensin II receptor antagonist. It is known for its ability to displace angiotensin II from its specific binding sites, making it a potent antagonist of the cardiovascular effects of angiotensin II . This compound has been studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension .
Méthodes De Préparation
The synthesis of BIBS 39 involves the use of benzimidazole derivatives. The synthetic route typically includes the substitution of a benzimidazole moiety, which results in a significant loss of selectivity for the angiotensin II receptor subtype 1 compared to an imidazole moiety . The preparation method involves several steps, including the reaction of specific reagents under controlled conditions to achieve the desired product. Industrial production methods for BIBS 39 are not extensively documented, but custom synthesis services are available for research purposes .
Analyse Des Réactions Chimiques
BIBS 39 undergoes various chemical reactions, primarily involving its interaction with angiotensin II receptors. It displaces angiotensin II from its binding sites with high affinity for both angiotensin II receptor subtype 1 and subtype 2 . The compound is involved in reactions that lead to the inhibition of angiotensin II-induced vasoconstriction and other cardiovascular effects. Common reagents used in these reactions include angiotensin II and various receptor antagonists . The major products formed from these reactions are the inhibited forms of angiotensin II receptors, leading to reduced cardiovascular responses .
Applications De Recherche Scientifique
BIBS 39 has been extensively studied for its applications in scientific research, particularly in the fields of cardiovascular pharmacology and medicinal chemistry. It is used as a research tool to investigate the role of angiotensin II receptors in cardiovascular diseases . The compound has shown potential in the development of new therapeutic agents for the treatment of hypertension and other cardiovascular conditions . Additionally, BIBS 39 is used in high-throughput screening campaigns to explore its bioactivity profiles and identify promising candidates for further investigation .
Mécanisme D'action
The mechanism of action of BIBS 39 involves its antagonistic effects on angiotensin II receptors. By binding to these receptors, BIBS 39 prevents angiotensin II from exerting its vasoconstrictive effects, leading to a reduction in blood pressure and other cardiovascular responses . The compound has high affinity for both angiotensin II receptor subtype 1 and subtype 2, making it a potent inhibitor of angiotensin II-induced effects . The molecular targets of BIBS 39 include the angiotensin II receptors, and the pathways involved are primarily related to the renin-angiotensin-aldosterone system .
Comparaison Avec Des Composés Similaires
BIBS 39 is similar to other nonpeptide angiotensin II receptor antagonists, such as losartan and PD123177 . BIBS 39 is unique in its ability to bind to both angiotensin II receptor subtype 1 and subtype 2 with high affinity . This dual affinity distinguishes it from other compounds that may only target one receptor subtype. Similar compounds include:
- Losartan: An angiotensin II receptor antagonist that primarily targets angiotensin II receptor subtype 1 .
- PD123177: An angiotensin II receptor antagonist that primarily targets angiotensin II receptor subtype 2 .
- BIBS 222: Another nonpeptide angiotensin II receptor antagonist with affinity for both receptor subtypes .
BIBS 39’s unique dual affinity makes it a valuable tool in cardiovascular research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C31H34N4O3 |
|---|---|
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
2-[4-[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]phenyl]benzoic acid |
InChI |
InChI=1S/C31H34N4O3/c1-2-3-13-29-34-27-19-16-23(33-31(38)32-22-9-5-4-6-10-22)20-28(27)35(29)24-17-14-21(15-18-24)25-11-7-8-12-26(25)30(36)37/h7-8,11-12,14-20,22H,2-6,9-10,13H2,1H3,(H,36,37)(H2,32,33,38) |
Clé InChI |
MCLGUFXEEBLBKA-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=NC2=C(N1C3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)



![2,3-dimethyl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyrazine](/img/structure/B13816676.png)




![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)
